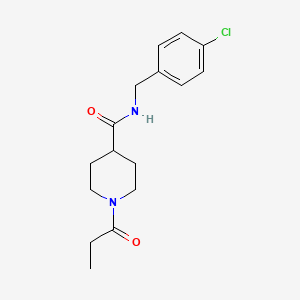![molecular formula C13H11NO3 B6091367 N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C, an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide acts as a potent inhibitor of protein kinase C by binding to the enzyme's regulatory domain. This prevents the activation of protein kinase C, which in turn inhibits the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit the activation of protein kinase C, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide has several advantages for lab experiments. It is a potent inhibitor of protein kinase C and has been extensively studied for its potential applications in scientific research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide. One potential application is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Further research is needed to determine the potential of this compound as a cancer therapy. Additionally, this compound could be used as a tool to study the role of protein kinase C in various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C and has been shown to have various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including its potential applications in cancer therapy and as a tool to study the role of protein kinase C in various cellular processes.
Méthodes De Synthèse
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide involves the condensation of indan-1,3-dione with propanediamine in the presence of acetic acid. The resulting product is then treated with formaldehyde and hydrochloric acid to form this compound. The overall yield of this compound is around 70%.
Applications De Recherche Scientifique
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit the activation of protein kinase C, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-11(15)14-7-10-12(16)8-5-3-4-6-9(8)13(10)17/h3-7,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUXVZBOKZVSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluoro-5-methoxybenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6091292.png)
![1-(3-chlorophenyl)-4-[3-(3-nitrophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6091299.png)
![N,N-dimethyl-4-[3-(octahydro-1(2H)-quinolinyl)-1-propen-1-yl]aniline](/img/structure/B6091303.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6091306.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)

![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
